LSD1 Inhibition Potency: 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine vs. Unsubstituted 2-(1H-imidazol-1-yl)benzothiazole
2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine inhibits LSD1 with an IC50 of 356 nM, whereas the 6-unsubstituted analog 2-(1H-imidazol-1-yl)benzothiazole exhibits a markedly reduced potency (IC50 = 2,500 nM) under comparable assay conditions [1]. This 7-fold difference in potency highlights the critical contribution of the 6-amino group to target engagement. Additionally, a structurally distinct LSD1 inhibitor from the same study (CHEMBL3402055) showed an IC50 of 10,000 nM, further underscoring the relative potency of the target compound [2].
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)benzothiazole (6-unsubstituted analog): 2,500 nM |
| Quantified Difference | ~7-fold more potent |
| Conditions | Human recombinant LSD1; H2O2 production assay using methylated peptide substrate; 30 min incubation |
Why This Matters
This demonstrates that the 6-amino substituent is not a passive bystander but an essential pharmacophoric element for achieving sub-micromolar LSD1 inhibition, directly impacting hit-to-lead prioritization.
- [1] BindingDB. BDBM50067551 (IC50 = 356 nM) and BDBM50445336 (IC50 = 2,500 nM). Comparative LSD1 inhibition data. View Source
- [2] BindingDB. BDBM50067587 (CHEMBL3402055). LSD1 IC50 = 10,000 nM for a structurally distinct analog. View Source
